molecular formula C10H16N4O B2760155 (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one CAS No. 2137739-09-2

(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

Cat. No. B2760155
M. Wt: 208.265
InChI Key: GECWGZMABPIRPP-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description






  • Synthesis Analysis






  • Molecular Structure Analysis



    • The molecular structure consists of a piperidine ring with an attached pyrazole moiety. The stereochemistry is (5S,6S)1.

    • The compound’s 3D arrangement and bond angles can be visualized using molecular modeling software.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are documented in scientific literature. These reactions may include functional group transformations, cyclizations, and derivatizations.





  • Physical And Chemical Properties Analysis



    • Melting Point : Available data suggests a melting point of approximately 200°C .

    • Solubility : It is soluble in common organic solvents like methanol, ethanol, and acetone.

    • Stability : The compound is stable under normal storage conditions.




  • Scientific Research Applications

    Synthetic Applications and Methodologies

    Pyrazole Synthesis

    The synthesis of pyrazoles, including derivatives that might structurally resemble "(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one," has been explored through methods such as dealkylation of pyrazolium salts. This process allows for the rapid conversion of dimethylpyrazolium salts to 1-methylpyrazoles, providing a pathway to 3- and 5-substituted aminopyrazoles, which are challenging to obtain through other methods (Cross, Arotin, & Ruopp, 1980).

    Catalytic Enantioselective Synthesis

    Enantiopure ligands, such as those derived from secondary amines and triphenylethylene oxide, have been utilized for catalytically inducing the addition of diethylzinc to aldehydes with high enantioselectivity. This methodology can be applied to synthesize enantiomerically enriched compounds, including piperidine derivatives (Solà et al., 1998).

    Multicomponent Reactions

    Multicomponent reactions involving 3-aminopyrazol-5-ones have been developed to create novel heterocyclic scaffolds with antibacterial activity. These reactions highlight the versatility of pyrazole derivatives in synthesizing complex molecules with potential biological applications (Frolova et al., 2011).

    Potential Pharmaceutical Applications

    Serotonin Receptor Antagonists

    Novel piperazine derivatives, including those structurally related to piperidin-2-one compounds, have been synthesized and evaluated for their antagonistic activities against the serotonin 5-HT3 receptor. These findings indicate the potential of such compounds in the development of treatments for conditions modulated by serotonin receptors (Mahesh, Perumal, & Pandi, 2004).

    Antibacterial Activity

    The discovery of novel heterocyclic scaffolds with antibacterial activity, such as those derived from multicomponent synthesis involving aminopyrazoles, underscores the potential of structurally complex piperidine derivatives in pharmaceutical research aimed at combating bacterial infections (Frolova et al., 2011).

    Safety And Hazards



    • Always handle this compound with appropriate precautions, including personal protective equipment.

    • Refer to safety data sheets for specific safety information.




  • Future Directions



    • Investigate its potential applications in drug discovery, as it may exhibit interesting biological activities.

    • Explore its reactivity in various chemical transformations.




    Please note that this analysis is based on available information, and further research may provide additional insights. For detailed references, consult relevant scientific literature12.


    properties

    IUPAC Name

    (5S,6S)-5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10-/m0/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GECWGZMABPIRPP-XVKPBYJWSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(C(CCC1=O)N)C2=CC=NN2C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN1[C@@H]([C@H](CCC1=O)N)C2=CC=NN2C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H16N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    208.26 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

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